1,1,8,8-Tetranitroocta-3,5-diene
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Overview
Description
1,1,8,8-Tetranitroocta-3,5-diene is a chemical compound characterized by the presence of two nitro groups attached to each end of an octadiene chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,8,8-Tetranitroocta-3,5-diene typically involves the nitration of octa-3,5-diene. The process can be carried out using a mixture of concentrated nitric acid and sulfuric acid, which acts as a nitrating agent. The reaction is usually conducted at low temperatures to control the exothermic nature of the nitration process and to prevent decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and to enhance safety. The use of automated systems allows for precise temperature and concentration control, which is crucial for the efficient and safe production of this compound.
Chemical Reactions Analysis
Types of Reactions
1,1,8,8-Tetranitroocta-3,5-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The nitro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield dinitro derivatives, while reduction can produce diamino derivatives.
Scientific Research Applications
1,1,8,8-Tetranitroocta-3,5-diene has several applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems, particularly in the study of nitro group interactions.
Medicine: Explored for its potential use in drug development, particularly in the design of nitro-containing pharmaceuticals.
Industry: Utilized in the production of specialized polymers and materials with unique properties.
Mechanism of Action
The mechanism by which 1,1,8,8-Tetranitroocta-3,5-diene exerts its effects involves the interaction of its nitro groups with various molecular targets. The nitro groups can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can affect cellular pathways and processes, making the compound of interest in both chemical and biological research.
Comparison with Similar Compounds
Similar Compounds
1,3-Butadiene: A simple diene with two double bonds, used in the production of synthetic rubber.
1,3,5-Hexatriene: A conjugated triene with three double bonds, studied for its electronic properties.
1,1,6,6-Tetranitrohex-3-ene: A similar nitro-substituted compound with a shorter carbon chain.
Uniqueness
1,1,8,8-Tetranitroocta-3,5-diene is unique due to its specific arrangement of nitro groups and double bonds, which confer distinct chemical and physical properties. Its longer carbon chain compared to similar compounds allows for more extensive interactions and applications in various fields.
Properties
CAS No. |
62115-93-9 |
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Molecular Formula |
C8H10N4O8 |
Molecular Weight |
290.19 g/mol |
IUPAC Name |
1,1,8,8-tetranitroocta-3,5-diene |
InChI |
InChI=1S/C8H10N4O8/c13-9(14)7(10(15)16)5-3-1-2-4-6-8(11(17)18)12(19)20/h1-4,7-8H,5-6H2 |
InChI Key |
IHMUEKLGJPHGOB-UHFFFAOYSA-N |
Canonical SMILES |
C(C=CC=CCC([N+](=O)[O-])[N+](=O)[O-])C([N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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